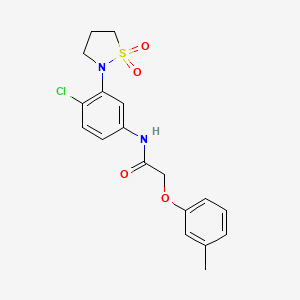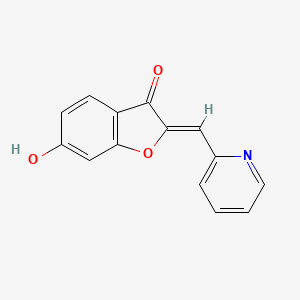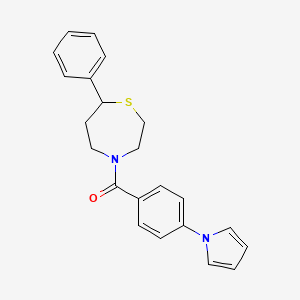
(4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits unique properties that make it a promising candidate for drug development.
Scientific Research Applications
Synthesis Techniques
One-Pot Synthesis Approach : A study by Kaur and Kumar (2018) discusses the one-pot synthesis of pyrrole derivatives, a method that can be relevant for synthesizing compounds like (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone. This approach is economical and yields good results for pyrrole derivatives (R. Kaur & Kapil Kumar, 2018).
Microwave-Assisted Synthesis : Swarnkar, Ameta, and Vyas (2014) describe the microwave-assisted synthesis of pyrazole derivatives. While not directly about the specific compound , this research highlights an efficient method for synthesizing similar heterocyclic compounds, which could be applied to this compound (Deepak Swarnkar, R. Ameta & Ritu Vyas, 2014).
Biological and Chemical Applications
Antimicrobial Activity : Kumar et al. (2012) synthesized a series of methanone derivatives and evaluated their antimicrobial activity. This research suggests that similar derivatives like this compound could potentially have antimicrobial properties (Satyender Kumar et al., 2012).
Antitumoral and Anticoronavirus Activity : Jilloju et al. (2021) discovered a series of pyrazol-1-yl derivatives with promising in vitro anticoronavirus and antitumoral activity. This indicates the potential of similar compounds, such as this compound, in medicinal chemistry, particularly in antiviral and anticancer research (Parameshwara Chary Jilloju et al., 2021).
Structural Analysis and Properties
Crystal Structure Investigation : The crystal structure of similar compounds has been studied by Akkurt et al. (2003), providing insights into the molecular and conformational structures which could be relevant for understanding the properties of this compound (M. Akkurt, E. Sarıpınar, S. Öztürk, Ç. Yılmaz & H. Fun, 2003).
Density Functional Theory (DFT) Study : Huang et al. (2021) conducted a DFT study on similar compounds, providing a theoretical basis for predicting the properties and reactivity of this compound, which could be crucial for its applications in scientific research (P. Huang et al., 2021).
properties
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c25-22(19-8-10-20(11-9-19)23-13-4-5-14-23)24-15-12-21(26-17-16-24)18-6-2-1-3-7-18/h1-11,13-14,21H,12,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRLVIXSBVLBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



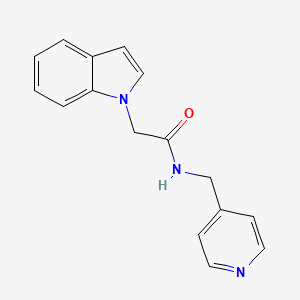
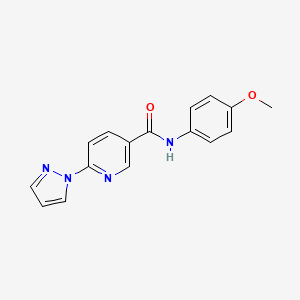
![Methyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2473816.png)
![methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2473818.png)
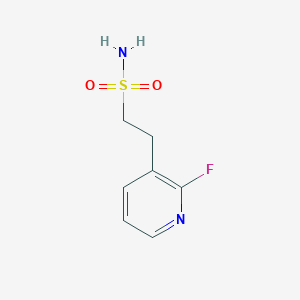
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2473820.png)
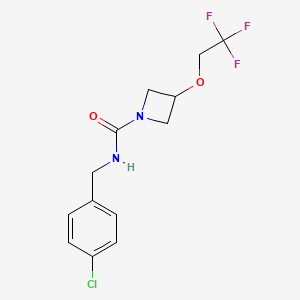
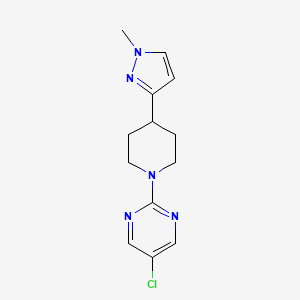
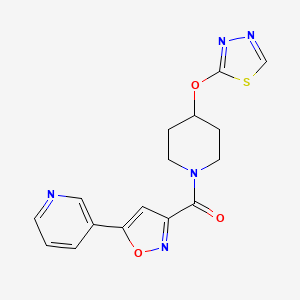
![6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2473827.png)
